While the exact molecular structure of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is not discussed, similar compounds incorporating pyridine, pyrazine, and thiophene moieties have been analyzed using X-ray crystallography. These analyses reveal common structural features such as planarity and specific bond lengths and angles, offering potential insights into the structure of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide. [ [], [], [] - https://www.semanticscholar.org/paper/b99d0a7e5b17b9dfeb9b91ae8e34894d4a51fb97, https://www.semanticscholar.org/paper/476e846e410153ab642b944b873901bf57736c3b, https://www.semanticscholar.org/paper/426238c7756b51ec2dc6bb0a01b8f7b7b58b4a66 ]
Compound Description: This compound is a potent and selective BACE1 inhibitor. [] BACE1 inhibitors show promise as disease-modifying treatments for Alzheimer’s disease. [] This compound incorporates a spirocycle targeting the flap region of BACE1, differentiating its shape and flexibility from BACE2 and leading to high selectivity. []
Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It represents a structurally diverse backup compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150). [] Compound 7n exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentration in rats. []
Compound Description: This compound is a highly potent and selective CGRP receptor antagonist. [] Developed through structure-based drug design, HTL22562 exhibits metabolic stability, high solubility, and is suitable for various administration routes. [] Its low lipophilicity and anticipated low clinically efficacious plasma exposure suggest a reduced potential for hepatotoxicity, making it a promising clinical candidate for acute migraine treatment. []
Compound Description: This compound's crystal structure has been analyzed, providing insights into its molecular geometry and packing arrangement. []
Compound Description: The crystal structure of this compound has been determined, providing detailed information about its molecular structure and arrangement in the solid state. []
Compound Description: This compound acts as a ligand, forming copper(II) and copper(I) complexes. [] These complexes, including binuclear, mononuclear, and coordination polymer 1-D chains, have been structurally characterized, offering insights into the coordination chemistry of pyrazine-containing pyridylalkylamide ligands. []
Compound Description: This compound serves as a ligand, forming diverse copper(II) complexes, including binuclear, mononuclear, and coordination polymer 1-D chains. [] These complexes have been structurally characterized, providing insights into the coordination chemistry of pyrazine-containing pyridylalkylamide ligands. []
Compound Description: This compound, synthesized through a rapid and high-yield route, exhibits structural features of c-Met inhibitors. [] These features include '5 atoms regulation' and a long chain capable of forming hydrogen bonds, potentially contributing to its biological activity. []
Compound Description: This compound's crystal structure has been determined and analyzed. [, ] Despite its close relation to its 4-methyl- and 4-chloro-substituted analogues, it displays distinct structural features. [] The absence of disorder in the thiophene ring allows for intermolecular C—H⋯O hydrogen bonding, resulting in a C(5) chain graph-set motif. [] An intramolecular C—H⋯N hydrogen bond is also present. []
N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides (4a-4g) and N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides (4h-4q)
Compound Description: These compounds, designed as potential succinate dehydrogenase inhibitors, showed potent fungicidal activity against S. sclerotiorum and moderate activity against B. cinerea. [] Molecular docking studies suggested their binding interaction with the succinate dehydrogenase (SDH) enzyme. []
Compound Description: This compound is a potent, selective, and orally bioavailable c-Met inhibitor. [] It was developed by addressing the metabolic liabilities of earlier pyrazolone-based c-Met inhibitors. [] AMG 458 demonstrates significant tumor growth inhibition in NIH3T3/TPR-Met and U-87 MG xenograft models without adverse effects on body weight. []
Compound Description: This pyrimidine derivative was synthesized using a Biginelli reaction involving a novel aldehyde, 3-phenyl-1-(pyridin-4ylcarbonyl)-1H-pyrazole-4-carbaldehyde. [] The compound was characterized using IR, 1H NMR, and mass spectroscopy. []
Compound Description: This compound, along with its salts and solvates, has been investigated for its potential use in topical pharmaceutical compositions. [, ] It has shown therapeutic applications, particularly in treating diseases caused by thrombembolia. []
Compound Description: This class of compounds was synthesized via base-catalyzed ring closure reactions of carboxamides derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides. [] Further modifications, including N-methylation and N-benzylation, were performed, and the potential for replacing the 3-chlorine substituent with piperidine via Buchwald-Hartwig reactions was explored. []
Compound Description: Discovered as a lead compound with fungicidal activity, this compound served as a starting point for further optimization leading to the development of pyrimidin-4-amine-based fungicides. []
Compound Description: Developed through optimization of pyrimidin-4-amine-based fungicides, HNPC-A9229 exhibits excellent fungicidal activity with low toxicity to rats. [] It demonstrates superior or comparable potency to commercial fungicides, including diflumetorim, tebuconazole, flusilazole, and isopyrazam. []
Compound Description: This compound is a cannabinoid CB1 receptor allosteric antagonist. [] It displays hypophagic effects in vivo and influences CB1 ligand-mediated modulation of neuronal excitability. [] PSNCBAM-1 exhibits noncompetitive antagonism in [35S]GTPγS binding studies, with varying potencies against different CB receptor agonists. [] It also modulates miniature inhibitory postsynaptic currents (mIPSCs) frequency in a ligand-dependent manner. [] This compound's unique pharmacological profile makes it a potential therapeutic alternative to orthosteric CB1 antagonists/inverse agonists for treating CNS diseases. []
Compound Description: This series of compounds was synthesized and evaluated for analgesic properties. [] The research aimed to understand the structure-activity relationships within this chemical class and identify potential analgesics surpassing the efficacy of Piroxicam. [] Spectroscopic analysis revealed that these compounds exist as inner salts in both crystal and solution forms. []
Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. [] It serves as a clinical candidate for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] TAK-915 enhances cyclic nucleotide signaling pathways in brain regions associated with learning and memory. []
Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor structurally distinct from TAK-915. [] It exhibits potent PDE2A inhibitory activity, high selectivity over other PDE families, and favorable preclinical properties, including low phototoxicity and acceptable rat plasma clearance. [] Compound 20 robustly increases brain 3',5'-cyclic guanosine monophosphate (cGMP) levels after oral administration and attenuates MK-801-induced episodic memory deficits in rats, suggesting its potential as a therapeutic agent for enhancing cognitive performance. []
Compound Description: The preparation methods for this compound and its intermediates have been described in the provided literature. []
Compound Description: This compound inhibits SARS-CoV entry by blocking early interactions between the SARS-CoV surface glycoprotein S (SARS-S) and the ACE2 receptor. [] It exhibits a novel mechanism of action compared to other SARS-CoV entry inhibitors. []
Compound Description: This compound inhibits SARS-CoV entry by blocking cathepsin L, a host protease crucial for processing SARS-S during viral entry. [] Its mechanism of action differs from SSAA09E2, suggesting multiple points of intervention for inhibiting SARS-CoV entry. []
Compound Description: This compound inhibits SARS-CoV entry by preventing the fusion of the viral membrane with the host cell membrane. [] Unlike SSAA09E1 and SSAA09E2, it does not affect SARS-S binding to ACE2 or cathepsin L's enzymatic activity, representing a distinct mechanism for blocking viral entry. []
Compound Description: These compounds were analyzed by X-ray crystallography and Hirshfeld surface analysis. [] Compound 9 was a novel bicyclic product obtained from an unprecedented multicomponent reaction of acetoacetanilide with malononitrile. []
Compound Description: These pyrazolo[1,5-a][1,3,5]triazine derivatives demonstrated promising vasodilator activity in a study evaluating the biological activity of various heterocyclic compounds. []
Compound Description: This compound is a β-catenin agonist that acts as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. [] This compound was incorporated into a bone-targeted nanoparticle delivery system designed to augment fracture healing. []
Compound Description: This compound is a potent and selective GluN2A-containing NMDA receptor antagonist. [] It exhibits an IC50 of 79 nM in inhibiting GluN2A-containing NMDA receptors expressed in HEK cells and shows high selectivity over GluN2B and GluN2D receptor subtypes. [] MPX-004's selectivity for GluN2A is further confirmed by its lack of inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knockout mice. [] This compound serves as a valuable pharmacological tool for investigating GluN2A physiology and its involvement in neuropsychiatric and developmental disorders. []
Compound Description: This compound is another potent and selective GluN2A-containing NMDA receptor antagonist. [] It exhibits an IC50 of 27 nM against GluN2A-containing NMDA receptors expressed in HEK cells and demonstrates high selectivity over GluN2B and GluN2D receptor subtypes. [] The high selectivity of MPX-007 for GluN2A makes it a valuable tool for studying the specific roles of this receptor subtype in various neurological processes. []
Compound Description: Identified through virtual screening and molecular docking studies, this compound exhibits promising inhibitory activity against three coronavirus 3CL-like protease enzymes: SARS-CoV-2 3CLpro, SARS-CoV 3CLpro, and MERS-CoV 3CLpro. [] This enzyme plays a crucial role in the viral replication cycle, making it an attractive target for developing antiviral drugs against coronaviruses. [] ZINC08825480 demonstrates favorable drug-like properties, interacts with the active site pocket of the target enzymes, and forms hydrogen bonds with key amino acid residues, suggesting its potential as a novel drug candidate for treating coronavirus infections. []
Compound Description: This compound is another promising inhibitor of coronavirus 3CL-like protease enzymes identified through virtual screening and molecular docking studies. [] ZINC72009942 exhibits favorable drug-like properties and demonstrates interactions with the active site pocket of the target enzymes, suggesting its potential as a novel drug candidate for treating coronavirus infections. []
Compound Description: This compound, identified from a high-throughput screening campaign, serves as a starting point for developing selective orexin 2 receptor antagonists (2-SORA). [] Although derived from an unrelated GPCR agonist program, its promising activity against the orexin 2 receptor (OX2R) led to further optimization efforts focused on improving its potency, metabolic stability, and pharmacokinetic properties. []
Compound Description: This compound represents a potent, brain-penetrant, and orally active 2-SORA discovered through structure-activity relationship (SAR) optimization efforts starting from compound 1. [] It exhibits comparable efficacy to seltorexant (15) in a rat sleep model, indicating its potential as a therapeutic agent for insomnia and other conditions like depression. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.